molecular formula C20H14Cl2N2O B14056341 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- CAS No. 62871-24-3

1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-

Cat. No.: B14056341
CAS No.: 62871-24-3
M. Wt: 369.2 g/mol
InChI Key: OZVFOHCSSILYAR-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a benzimidazole core substituted with a chlorophenyl and a chlorophenylmethoxy group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The presence of electron-withdrawing groups like chlorine on the aromatic ring can influence the reactivity and yield of the product .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to anticancer activity .

Comparison with Similar Compounds

  • 2-Chlorobenzimidazole
  • 5,6-Dichlorobenzimidazole
  • 2-Phenylbenzimidazole

Comparison: 1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other benzimidazole derivatives, this compound may exhibit enhanced antimicrobial or anticancer properties due to the presence of the chlorophenyl and chlorophenylmethoxy groups .

Properties

CAS No.

62871-24-3

Molecular Formula

C20H14Cl2N2O

Molecular Weight

369.2 g/mol

IUPAC Name

2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-1H-benzimidazole

InChI

InChI=1S/C20H14Cl2N2O/c21-14-9-10-19(25-12-13-5-1-2-6-16(13)22)15(11-14)20-23-17-7-3-4-8-18(17)24-20/h1-11H,12H2,(H,23,24)

InChI Key

OZVFOHCSSILYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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